molecular formula C17H20ClN3O2S B2605039 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea CAS No. 923165-34-8

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2605039
CAS No.: 923165-34-8
M. Wt: 365.88
InChI Key: POMTXMFNNMQNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a chlorophenyl group, a morpholino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the intermediate: Reacting 4-chloroaniline with an appropriate thiophene derivative under suitable conditions to form an intermediate.

    Urea formation: Reacting the intermediate with an isocyanate or carbodiimide to form the urea linkage.

    Morpholino group introduction: Introducing the morpholino group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group would yield substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may act by:

    Binding to enzymes: Inhibiting their activity by occupying the active site.

    Modulating receptors: Altering the signaling pathways by binding to receptor sites.

    Interacting with DNA/RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-piperidino-2-(thiophen-2-yl)ethyl)urea
  • 1-(4-Chlorophenyl)-3-(2-morpholino-2-(furan-2-yl)ethyl)urea

Uniqueness

1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-3-5-14(6-4-13)20-17(22)19-12-15(16-2-1-11-24-16)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMTXMFNNMQNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.